Citrulline malate

Description

Properties

IUPAC Name |

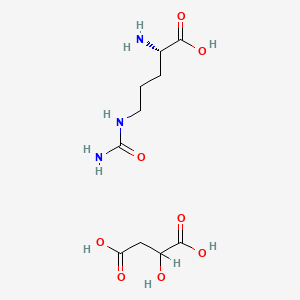

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970275 | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70796-17-7, 54940-97-5 | |

| Record name | Citrulline malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Citrulline DL-Malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Citrulline Malate and Nitric Oxide Synthesis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO) is a critical signaling molecule that plays a pivotal role in numerous physiological processes, most notably in the regulation of vascular tone and blood flow. Enhancing endogenous NO synthesis is a key therapeutic and performance-enhancing strategy. While L-arginine is the direct substrate for nitric oxide synthase (NOS), its oral supplementation is hampered by extensive presystemic elimination. L-citrulline (B1669108), a non-essential amino acid, bypasses this first-pass metabolism and serves as a highly efficient endogenous precursor for L-arginine synthesis, thereby significantly increasing NO bioavailability. When combined with malate (B86768), an intermediate of the tricarboxylic acid (TCA) cycle, the resulting compound, citrulline malate (CM), may offer synergistic benefits by linking the NO synthesis pathway with cellular energy production. This technical guide provides a detailed examination of the biochemical pathways, quantitative effects, and experimental methodologies relevant to the study of this compound and its impact on nitric oxide synthesis.

Core Mechanism of Action: The Citrulline-Nitric Oxide Cycle

The primary mechanism by which L-citrulline supplementation increases nitric oxide production is through its role in the "citrulline-nitric oxide cycle." This pathway effectively recycles L-citrulline, a byproduct of the NOS reaction, back into the substrate L-arginine, ensuring a sustained supply for NO synthesis.

L-Citrulline to L-Arginine Conversion

Orally ingested L-citrulline is readily absorbed and bypasses hepatic metabolism.[1][2] It is primarily taken up by the kidneys and other tissues where it is converted to L-arginine in a two-step enzymatic process:

-

Argininosuccinate (B1211890) Synthetase (ASS): This cytosolic enzyme catalyzes the condensation of L-citrulline and L-aspartate to form argininosuccinate. This is the rate-limiting step in this conversion pathway.[3][4]

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into L-arginine and fumarate.[3][4]

This newly synthesized L-arginine is then released into circulation, increasing plasma L-arginine levels more effectively than direct L-arginine supplementation.[2]

Nitric Oxide Synthase (NOS) Catalysis

The increased availability of L-arginine provides the necessary substrate for Nitric Oxide Synthase (NOS) enzymes. NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline.[5][6] This reaction is a complex five-electron oxidation that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[5][6]

The L-citrulline produced as a byproduct can then re-enter the cycle to be converted back to L-arginine, creating a self-sustaining pathway for NO production, provided other substrates like aspartate are available.[3][7]

The Role of Malate

Citrulline is often supplemented as this compound (CM), a compound where L-citrulline is bonded to malic acid. Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, the central pathway for cellular energy (ATP) production.[8][9]

Its inclusion is proposed to have synergistic effects:

-

Enhanced Energy Production: Malate can enter the TCA cycle, where it is converted to oxaloacetate by malate dehydrogenase. This reaction reduces NAD+ to NADH, which then donates electrons to the electron transport chain, driving oxidative ATP synthesis.[10] Supplementing with malate may increase the pool of TCA cycle intermediates, potentially enhancing aerobic energy production.[8][11]

-

Lactate (B86563) Buffering: By promoting more efficient aerobic metabolism, malate may help reduce the accumulation of lactate during high-intensity exercise.[11][12]

Quantitative Data Summary

Multiple studies have quantified the effects of L-citrulline and this compound supplementation on pharmacokinetic parameters and NO bioavailability markers.

Table 1: Pharmacokinetic Profile of Oral L-Citrulline

| Parameter | Dose | Result | Study |

| Plasma L-Arginine Cmax | 3g L-Citrulline (BID) | Significantly higher than 3g L-Arginine (BID) | Schwedhelm et al., 2008[2] |

| Plasma L-Arginine AUC | 3g L-Citrulline (BID) | Significantly higher than 3g L-Arginine (BID) | Schwedhelm et al., 2008[2] |

| Time to Peak Concentration | 6g L-Citrulline | ~1 hour | Gonzalez et al., 2023[1] |

| Dose-Response | 2, 5, 10, 15g L-Citrulline | Peak citrulline concentration occurred with 15g dose | Moinard et al., 2008[11] |

Table 2: Effects on Nitric Oxide Markers and Performance

| Parameter | Supplement & Dose | Result | Study |

| Urinary Nitrate | 3g L-Citrulline (BID) | Increased from 92 to 125 µmol/mmol creatinine | Schwedhelm et al., 2008[2] |

| Urinary cGMP | 3g L-Citrulline (BID) | Increased from 38 to 50 nmol/mmol creatinine | Schwedhelm et al., 2008[2] |

| Plasma NOx | 12g L-Citrulline (acute) | Significant increase immediately post-exercise | Fasihi et al., 2021[13] |

| Oxidative ATP Production | 6g CM/day for 16 days | +34% increase during exercise | Bendahan et al., 2002[10][14] |

| Phosphocreatine Recovery | 6g CM/day for 16 days | +20% increase post-exercise | Bendahan et al., 2002[10][14] |

| Resistance Training Reps | 8g CM (acute) | +52.92% more repetitions (bench press) | Pérez-Guisado & Jakeman, 2010[10] |

| Muscle Soreness | 8g CM (acute) | -40% reduction at 24 and 48 hours post-exercise | Pérez-Guisado & Jakeman, 2010[11] |

Experimental Protocols

Accurate quantification of NO synthesis and NOS activity is fundamental to research in this field. The following are standard methodologies.

Measurement of Nitric Oxide Production: The Griess Assay

The Griess assay is a widely used colorimetric method for the indirect measurement of NO production. It quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15][16]

Principle: The assay involves a two-step diazotization reaction. First, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo compound. The intensity of the resulting purple/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at ~540 nm.[15][16]

Detailed Protocol:

-

Sample Preparation: Collect cell culture supernatants or deproteinized biological fluids (e.g., plasma).

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same buffer as the samples.

-

Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water. This mixture should be prepared fresh.

-

Reaction: In a 96-well microplate, add 50-100 µL of each standard and sample to individual wells.

-

Incubation: Add an equal volume (50-100 µL) of Griess Reagent to all wells. Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Quantification: Subtract the absorbance of the blank (buffer only) from all readings. Plot the standard curve and use the resulting linear regression equation to calculate the nitrite concentration in the unknown samples.[15][17]

Measurement of NOS Activity: The Citrulline Assay

This assay provides a direct measure of NOS enzyme activity by quantifying the conversion of L-arginine to L-citrulline.

Principle: The assay utilizes radiolabeled L-arginine (e.g., [³H] or [¹⁴C]-L-arginine) as the substrate. Tissue homogenates or purified enzymes are incubated with the labeled substrate and necessary cofactors. The reaction produces radiolabeled L-citrulline. Since L-arginine is cationic and L-citrulline is neutral, the unreacted L-arginine can be removed by passing the reaction mixture through a cation-exchange resin. The radioactivity of the effluent, which contains the labeled L-citrulline, is then measured by liquid scintillation counting and is directly proportional to the NOS activity.[16]

Detailed Protocol:

-

Tissue Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors. Centrifuge to obtain the cytosolic fraction (supernatant).

-

Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, radiolabeled L-arginine, and NOS cofactors (NADPH, FAD, FMN, BH4, and calmodulin for eNOS/nNOS).

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer, typically containing EDTA/EGTA to chelate calcium.

-

Separation: Apply the reaction mixture to a cation-exchange chromatography column (e.g., Dowex AG 50W-X8). The positively charged [³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline passes through.

-

Quantification: Collect the eluate and measure its radioactivity using a liquid scintillation counter.

-

Calculation: Compare the radioactivity of the samples to a standard curve to determine the amount of L-citrulline produced, which reflects the NOS activity (typically expressed as pmol/min/mg protein).

Conclusion and Future Directions

The biochemical pathway from L-citrulline to nitric oxide is a well-established mechanism, positioning L-citrulline as a superior precursor to L-arginine for augmenting NO synthesis. The addition of malate offers a plausible, though less directly substantiated, synergistic benefit through its role in cellular energetics. The quantitative data strongly support the efficacy of citrulline and this compound in increasing NO biomarkers and improving physiological performance metrics.

For drug development professionals, this pathway presents a compelling target for conditions characterized by endothelial dysfunction, such as hypertension and cardiovascular disease. Future research should focus on elucidating the precise contribution of malate to the overall ergogenic effect, exploring the long-term safety and efficacy of high-dose supplementation, and investigating the differential regulation and expression of ASS and ASL in various pathological states. Standardized, reliable experimental protocols, such as the Griess and citrulline assays, will remain critical tools in these endeavors.

References

- 1. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine and the metabolic regulation of nitric oxide synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. JCI Insight - Argininosuccinate lyase deficiency causes blood-brain barrier disruption via nitric oxide–mediated dysregulation of claudin expression [insight.jci.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. swolverine.com [swolverine.com]

- 11. A critical review of this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Chronic Nitrate and this compound Supplementation on Performance and Recovery in Spanish Professional Female Soccer Players: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of l-citrulline supplementation on nitric oxide and antioxidant markers after high-intensity interval exercise in young men: a randomised controlled trial | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Pharmacokinetics and Bioavailability of Oral Citrulline Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of oral citrulline malate (B86768). It synthesizes data from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. This document details the absorption, metabolism, and subsequent physiological impact of citrulline malate supplementation, with a focus on its role as a precursor to arginine and a modulator of nitric oxide synthesis.

Introduction

L-citrulline, a non-essential amino acid, has garnered significant attention for its potential therapeutic and ergogenic effects. Unlike L-arginine, oral L-citrulline bypasses extensive first-pass metabolism in the gut and liver, making it a more efficient method for increasing systemic arginine levels.[1][2][3] Citrulline is primarily converted to L-arginine in the kidneys.[4] This guide focuses on the pharmacokinetic profile of orally administered citrulline, often supplemented as this compound, and its subsequent impact on plasma arginine concentrations and nitric oxide metabolism.

Pharmacokinetic Profile of Oral Citrulline

Oral citrulline is efficiently absorbed and leads to a dose-dependent increase in plasma citrulline and arginine concentrations.[3][5][6] Peak plasma concentrations of citrulline are typically reached within an hour of ingestion.[5][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral citrulline administration from various studies.

Table 1: Pharmacokinetic Parameters of a Single Dose of Oral L-Citrulline in Healthy Volunteers

| Dose | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Reference |

| 2 g | 763 ± 48 | 0.70 ± 0.05 | 1856 ± 123 | Moinard et al., 2008[6] |

| 5 g | 1551 ± 103 | 0.70 ± 0.07 | 4768 ± 361 | Moinard et al., 2008[6] |

| 10 g | 2756 ± 170 | 0.72 ± 0.05 | 9679 ± 715 | Moinard et al., 2008[6] |

| 15 g | 3849 ± 190 | 0.93 ± 0.10 | 15869 ± 1020 | Moinard et al., 2008[6] |

| 3 g | ~543 (13x baseline) | 1.0 | Not Reported | NOW Foods Study[7] |

Data from Moinard et al. (2008) are presented as mean ± SEM. NOW Foods Study Cmax is an approximation based on the reported fold-increase from baseline.

Table 2: Impact of Oral Citrulline on Plasma Arginine Levels

| Citrulline Dose | Resulting Plasma Arginine Cmax (μmol/L) | Resulting Plasma Arginine Tmax (h) | Reference |

| 2 g | 146 ± 8 | 1.17 ± 0.26 | Moinard et al., 2008[6] |

| 5 g | 227 ± 11 | 1.58 ± 0.20 | Moinard et al., 2008[6] |

| 10 g | 287 ± 13 | 2.08 ± 0.20 | Moinard et al., 2008[6] |

| 15 g | 303 ± 11 | 2.29 ± 0.20 | Moinard et al., 2008[6] |

| 3 g twice daily | Cmin increased to 278 ± 14 | Not Applicable (Cmin) | Schwedhelm et al., 2008[2] |

| 6 g (as this compound) | ~123% increase from baseline | Post-exercise | Sureda et al., 2010[4] |

Data from Moinard et al. (2008) and Schwedhelm et al. (2008) are presented as mean ± SEM. Sureda et al. (2010) reported a percentage increase in plasma arginine after exercise following this compound supplementation.

Bioavailability and Metabolism

Oral L-citrulline exhibits high bioavailability.[5] It is readily absorbed from the gastrointestinal system and is not subject to the extensive first-pass metabolism that limits the effectiveness of oral arginine supplementation.[1][2] The primary fate of circulating citrulline is its conversion to arginine in the kidneys via the intestinal-renal axis.[1][4] This process involves the enzymes argininosuccinate (B1211890) synthase and argininosuccinate lyase.[2][4] Even at high doses, the urinary excretion of citrulline remains low, typically less than 5%, indicating efficient renal reabsorption and conversion.[6]

The malate component of this compound is an intermediate in the tricarboxylic acid (TCA) cycle and has been proposed to potentially enhance ATP production.[3] However, more research is needed to fully elucidate the specific pharmacokinetic and synergistic effects of malate when combined with citrulline.[8][9]

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the pharmacokinetics of oral this compound in human subjects.

Study Design

A common approach is a randomized, double-blind, placebo-controlled crossover study. Participants receive a standardized dose of this compound or a placebo on separate occasions, with a washout period in between.

Blood Sampling

Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes). The blood is typically collected in tubes containing EDTA and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Amino Acid Analysis

Plasma concentrations of citrulline, arginine, and other relevant amino acids are quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection after derivatization with a fluorescent reagent like o-phthaldialdehyde (OPA).

Pharmacokinetic Parameter Calculation

The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time to reach Cmax.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the metabolic pathway of citrulline and a typical experimental workflow for a pharmacokinetic study.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.humankinetics.com [journals.humankinetics.com]

- 4. examine.com [examine.com]

- 5. researchgate.net [researchgate.net]

- 6. Dose-ranging effects of citrulline administration on plasma amino acids and hormonal patterns in healthy subjects: the Citrudose pharmacokinetic study | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. L-Citrulline Pharmacokinetics Study | NOW Foods [nowfoods.com]

- 8. A critical review of this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Endogenous Biosynthesis of Citrulline in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-citrulline, a non-proteinogenic α-amino acid, plays a pivotal role in mammalian nitrogen homeostasis, vascular health, and immune function. Its endogenous biosynthesis is a complex, multi-organ process primarily orchestrated by the small intestine and the kidneys, with significant contributions from other tissues under specific physiological and pathological conditions. This technical guide provides an in-depth exploration of the core pathways of citrulline synthesis, detailing the key enzymatic reactions, precursor amino acids, and the intricate regulatory mechanisms involved. Furthermore, this document outlines detailed experimental protocols for the quantification of citrulline and the assessment of its biosynthetic enzymes, and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the key metabolic pathways and experimental workflows are provided to enhance understanding.

Core Pathways of Endogenous Citrulline Biosynthesis

The production of citrulline in mammals is not confined to a single pathway but rather occurs through several interconnected routes, with the primary site of de novo synthesis for systemic circulation being the enterocytes of the small intestine.

De Novo Synthesis in the Small Intestine

The small intestine is the principal organ responsible for the synthesis of circulating citrulline.[1][2] Enterocytes utilize several precursor amino acids, primarily glutamine, proline, and arginine, to generate ornithine, the direct precursor for citrulline.[3][4]

The key enzymatic steps are:

-

From Glutamine and Proline: Glutamine is converted to glutamate (B1630785) by glutaminase . Glutamate is then converted to pyrroline-5-carboxylate (P5C) by Δ1-pyrroline-5-carboxylate synthase (P5CS) .[3][5] Proline is oxidized to P5C by proline oxidase .[6] P5C is subsequently converted to ornithine by ornithine aminotransferase (OAT) .[3]

-

From Arginine: Dietary or systemic arginine can be hydrolyzed to ornithine and urea (B33335) by arginase II in the small intestine.[7]

-

Final Step: The ornithine produced from these precursors reacts with carbamoyl (B1232498) phosphate (B84403) in the mitochondrial matrix, a reaction catalyzed by ornithine carbamoyltransferase (OCT) , to form citrulline.[8][9][10]

Citrulline synthesized in the enterocytes is then released into the portal circulation.[11] Unlike arginine, citrulline is not significantly taken up by the liver, allowing it to be readily available for other tissues, most notably the kidneys.[8][9][10]

The Intestinal-Renal Axis for Arginine Synthesis

The "intestinal-renal axis" describes the inter-organ cooperation for the synthesis of arginine, where the intestine produces citrulline and the kidney utilizes it for arginine production.[12][13] Circulating citrulline is taken up by the proximal tubule cells of the kidneys.[14] In the kidneys, citrulline is converted back to arginine through the sequential action of two cytosolic enzymes:

-

Argininosuccinate (B1211890) Synthase (ASS): Catalyzes the condensation of citrulline and aspartate to form argininosuccinate.[8][9][10]

-

Argininosuccinate Lyase (ASL): Cleaves argininosuccinate to produce arginine and fumarate.[8][9][10]

The newly synthesized arginine is then released into the systemic circulation, where it is available for protein synthesis, nitric oxide production, and other metabolic functions.[12]

Citrulline Synthesis in Other Tissues

While the small intestine is the primary source of circulating citrulline, other tissues can also synthesize it, although often for local use.

-

Liver: The liver possesses all the enzymes of the urea cycle, including OCT and ASS/ASL.[8][9][10] However, hepatic citrulline is primarily an intermediate in the urea cycle for ammonia (B1221849) detoxification and is not significantly released into circulation.[11]

-

Nitric Oxide (NO) Producing Tissues: In tissues expressing Nitric Oxide Synthase (NOS) , such as endothelial cells and macrophages, arginine is oxidized to produce nitric oxide and citrulline.[15] This citrulline can then be recycled back to arginine via the ASS/ASL pathway to sustain NO production.[8][9][10]

Quantitative Data on Citrulline Metabolism

The following tables summarize key quantitative data related to citrulline biosynthesis and metabolism in mammals.

Table 1: Plasma Amino Acid Concentrations in Humans

| Amino Acid | Normal Plasma Concentration (µM) | Reference |

| Citrulline | 20 - 60 | [16] |

| Arginine | 50 - 100 | [17] |

| Glutamine | 420 - 700 | [17] |

| Ornithine | 40 - 100 | - |

| Proline | 150 - 250 | - |

Table 2: Contribution of Precursors to Citrulline Synthesis in Neonatal Pigs

| Precursor | Contribution during Fasting (%) | Contribution during Feeding (%) | Reference |

| Plasma Proline | 13 | 12 | [18][19] |

| Enteral Proline | - | 27 | [18][19] |

| Plasma Ornithine | 19 | 27 | [18][19] |

Table 3: Whole Body Production (WBP) of Citrulline in Humans with Type 2 Diabetes (T2D) vs. Controls

| Group | Citrulline WBP (µmol/min) | Reference |

| Control | 15.5 [13.8, 17.2] | [17] |

| T2D | 11.8 [10.1, 13.6] | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study endogenous citrulline biosynthesis.

Quantification of Citrulline in Biological Samples using HPLC

Objective: To determine the concentration of citrulline in plasma, tissue homogenates, or cell culture media.

Principle: This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization for the separation and quantification of amino acids, including citrulline.[20]

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column (e.g., Zorbax Eclipse C18 SB-Aq)[20]

-

Mobile Phase A: Methanol:Acetonitrile:Water (45:45:10 v/v)[20]

-

Mobile Phase B: Phosphate buffer (pH 7.5)[20]

-

Derivatization reagent: o-phthalaldehyde (B127526) (OPA) and β-mercaptoethanol[20]

-

L-Citrulline standard

-

Sample deproteinization agent (e.g., perchloric acid or trichloroacetic acid)

Procedure:

-

Sample Preparation:

-

For plasma or serum, deproteinize by adding an equal volume of 10% trichloroacetic acid, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

For tissue samples, homogenize in a suitable buffer and deproteinize as described above.

-

-

Standard Curve Preparation: Prepare a series of L-citrulline standards of known concentrations (e.g., 0.1-1000 µg/ml).[20]

-

Derivatization: Mix a specific volume of the deproteinized sample or standard with the OPA/β-mercaptoethanol reagent and incubate for a defined period (e.g., 1-2 minutes) at room temperature to allow for the derivatization reaction to complete.

-

HPLC Analysis:

-

Quantification: Identify the citrulline peak based on its retention time compared to the standard. Quantify the concentration by integrating the peak area and comparing it to the standard curve.[21]

Radioisotopic Assay of Argininosuccinate Synthetase (ASS)

Objective: To measure the enzymatic activity of ASS in tissue homogenates or cell lysates.

Principle: This assay measures the formation of radiolabeled [14C]argininosuccinate from [carbamoyl-14C]citrulline and aspartate in the presence of ATP.[22] The product is separated from the substrate using ion-exchange chromatography.

Materials:

-

[Carbamoyl-14C]citrulline

-

L-Aspartate

-

ATP

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Dowex 50W ion-exchange resin (pyridine form)

-

Elution buffers: 0.1 M pyridine (B92270) acetate (B1210297) (pH 3.80) and 0.3 M pyridine acetate (pH 4.25)[22]

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, L-aspartate, and the enzyme source (tissue homogenate or cell lysate).

-

Enzyme Reaction: Initiate the reaction by adding [carbamoyl-14C]citrulline. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Conversion: Stop the reaction by adding acid (e.g., perchloric acid). Convert the [14C]argininosuccinate product to its anhydride (B1165640) form by boiling for 30 minutes at pH 2.0.[22]

-

Chromatographic Separation:

-

Quantification: Collect the eluate containing the product and measure the radioactivity using a scintillation counter. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Stable Isotope Tracer Studies of Citrulline Metabolism in Vivo

Objective: To quantify the whole-body production, clearance, and interconversion of citrulline and related amino acids in living organisms.[2][14][23]

Principle: A stable isotope-labeled tracer of citrulline (e.g., L-[5-¹³C-3,3,4,4-²H₄]-citrulline) is infused intravenously at a constant rate.[23] At isotopic steady state, the rate of appearance (Ra) of the amino acid in the plasma can be calculated from the tracer infusion rate and the isotopic enrichment of the amino acid in the plasma.

Materials:

-

Stable isotope-labeled citrulline tracer (and other amino acid tracers as needed, e.g., labeled arginine, glutamine)[23]

-

Infusion pumps

-

Catheters for infusion and blood sampling

-

LC-MS/MS for measuring isotopic enrichment

Procedure:

-

Subject Preparation: Fast the subject overnight. Place intravenous catheters for tracer infusion and arterial or venous blood sampling.

-

Tracer Infusion: Begin a primed, constant intravenous infusion of the stable isotope tracer(s). The priming dose helps to reach isotopic steady state more quickly.

-

Blood Sampling: Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion until isotopic steady state is achieved (typically 2-3 hours).

-

Sample Analysis:

-

Separate plasma from the blood samples.

-

Deproteinize the plasma samples.

-

Analyze the amino acid concentrations and isotopic enrichments using LC-MS/MS.

-

-

Calculations:

-

Calculate the rate of appearance (Ra) of citrulline using the following formula: Ra = I * (E_inf / E_p - 1) where I is the tracer infusion rate, E_inf is the isotopic enrichment of the infusate, and E_p is the isotopic enrichment of the plasma amino acid at steady state.

-

By using multiple tracers, the rates of conversion between amino acids (e.g., glutamine to citrulline, citrulline to arginine) can also be determined.[14]

-

Visual Diagrams of Pathways and Workflows

Signaling Pathways

Caption: Overview of the major pathways of endogenous citrulline biosynthesis in mammals.

Experimental Workflows

Caption: A generalized experimental workflow for in vivo stable isotope tracer studies.

Conclusion

The endogenous biosynthesis of citrulline is a fundamental metabolic process in mammals, with the intestinal-renal axis playing a central role in maintaining systemic arginine availability. Understanding the intricacies of these pathways and the methods to study them is crucial for researchers in nutrition, metabolism, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the physiological and pathological roles of citrulline and for the development of novel therapeutic strategies targeting this important amino acid.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Application Note 30 â Determination of Nitric Oxide Production and de novo Arginine Production with Stable Isotopes [isotope.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. L-citrulline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Enteral arginase II provides ornithine for citrulline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Almost all about citrulline in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

- 10. researchgate.net [researchgate.net]

- 11. Citrulline, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The intestinal-renal axis for arginine synthesis is present and functional in the neonatal pig - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. ukisotope.com [ukisotope.com]

- 15. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. De novo synthesis is the main source of ornithine for citrulline production in neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New radioisotopic assays of argininosuccinate synthetase and argininosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children - A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Malate in the Krebs Cycle and Cellular Energy Production: A Technical Guide

Introduction

Malate (B86768) is a dicarboxylic acid that serves as a critical intermediate in several fundamental metabolic pathways, most notably the Tricarboxylic Acid (TCA) or Krebs cycle.[1][2] Its position within this central hub of cellular respiration allows it to play a multifaceted role that extends beyond a simple metabolic step. Malate is integral to energy production, redox homeostasis, gluconeogenesis, and the anaplerotic replenishment of cycle intermediates.[1][3][4] This technical guide provides an in-depth examination of malate's functions, regulation, and the experimental methodologies used to study its metabolic impact, tailored for researchers, scientists, and professionals in drug development.

Core Function of Malate in the Krebs Cycle

The primary role of malate within the mitochondrial matrix is its participation in the final oxidative step of the Krebs cycle. This reaction is essential for regenerating oxaloacetate, which is required to condense with acetyl-CoA and initiate a new turn of the cycle.[4][5]

-

Reaction: Malate is oxidized to oxaloacetate.[6]

-

Enzyme: This reversible reaction is catalyzed by mitochondrial malate dehydrogenase (MDH).[2][3]

-

Redox Component: The oxidation of malate is coupled with the reduction of NAD+ to NADH.[2][5]

-

Energy Contribution: The NADH molecule produced carries high-energy electrons to the electron transport chain (ETC), where they drive the synthesis of approximately 2.5-3 molecules of ATP through oxidative phosphorylation.[2][7]

The standard free energy change (ΔG°') for the oxidation of malate to oxaloacetate is highly positive (+29.7 kJ/mol), suggesting the reaction is unfavorable under standard conditions.[6] However, in the cellular environment, the reaction proceeds in the forward direction because the subsequent and highly exergonic citrate (B86180) synthase reaction rapidly consumes oxaloacetate, keeping its concentration low.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function - Amerigo Scientific [amerigoscientific.com]

- 3. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

The Effect of Citrulline Malate on Ammonia Clearance and the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrulline malate (B86768), a compound combining the non-essential amino acid L-citrulline and the Krebs cycle intermediate malate, has garnered significant interest for its potential role in enhancing ammonia (B1221849) clearance, particularly in the context of exercise-induced hyperammonemia. This technical guide provides an in-depth analysis of the biochemical mechanisms, quantitative effects, and experimental methodologies related to citrulline malate's impact on the urea (B33335) cycle and ammonia detoxification. Evidence from both animal and human studies indicates that this compound supplementation can stimulate hepatic ureogenesis, leading to a reduction in plasma ammonia levels. This is primarily attributed to the L-citrulline component acting as a precursor to L-arginine, a key substrate in the urea cycle. The malate component is thought to contribute by enhancing energy production through the Krebs cycle. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Ammonia, a byproduct of amino acid and nucleotide metabolism, is toxic to the central nervous system. The liver plays a central role in ammonia detoxification by converting it to the less toxic compound urea through the urea cycle. During strenuous physical exercise, the rate of ammonia production can exceed its clearance, leading to a transient state of hyperammonemia, which is implicated in the onset of fatigue.

This compound has emerged as a nutritional supplement with the potential to mitigate exercise-induced hyperammonemia. L-citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle.[1] Unlike L-arginine, which is subject to extensive first-pass metabolism, L-citrulline is readily absorbed and converted to L-arginine in the kidneys, thereby increasing plasma L-arginine levels and enhancing the capacity of the urea cycle. Malate, an intermediate of the tricarboxylic acid (TCA) cycle, may further support ammonia clearance by promoting aerobic energy production. This guide will delve into the core mechanisms and scientific evidence supporting the role of this compound in ammonia metabolism.

Biochemical Pathways

The Urea Cycle

The urea cycle is a series of five enzymatic reactions that convert ammonia to urea. The cycle begins in the mitochondria of hepatocytes and continues in the cytosol.

References

The Cellular Gateway: An In-depth Technical Guide to L-Citrulline Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-citrulline, a non-proteinogenic amino acid, plays a pivotal role in various physiological processes, most notably as a precursor for L-arginine synthesis and, consequently, nitric oxide (NO) production.[1][2] Its transport across cellular membranes is a critical determinant of its bioavailability and subsequent metabolic fate. Understanding the intricate mechanisms governing L-citrulline's cellular uptake is paramount for researchers in fields ranging from vascular biology and renal physiology to neurobiology and drug development. This technical guide provides a comprehensive overview of the core cellular transport mechanisms of L-citrulline, detailing the transporters involved, their kinetic properties, and the experimental protocols utilized for their characterization.

Core L-Citrulline Transport Systems

L-citrulline uptake is mediated by a variety of amino acid transporter systems, with the specific transporters involved being highly dependent on the cell type. These transporters belong to the Solute Carrier (SLC) superfamily. The primary systems responsible for L-citrulline transport are Sodium (Na+)-dependent and Na+-independent carriers.

Sodium-Dependent Transport

Na+-dependent transport of L-citrulline is crucial in epithelial cells, such as those in the small intestine and kidneys, for absorption and reabsorption processes.

-

System B(0,+): This system, encoded by genes like SLC6A19 and SLC7A9, facilitates the transport of neutral and cationic amino acids.[3] It is a key player in the renal reabsorption of L-citrulline.[3]

-

System N: This system is responsible for the transport of amino acids with nitrogen-containing side chains, like glutamine. It has also been implicated in the Na+-dependent portion of L-citrulline transport in vascular smooth muscle cells.[4]

-

System ASC: While primarily a transporter for small neutral amino acids, some studies suggest its involvement in L-citrulline transport in intestinal cells.[5]

Sodium-Independent Transport

Na+-independent transport systems are vital for L-citrulline uptake in a broader range of cell types, including endothelial and neural cells.

-

System L: This system, which includes transporters like LAT1 (SLC7A5), is a major pathway for the transport of large neutral amino acids. It is a prominent mechanism for L-citrulline uptake in vascular smooth muscle and neural cells.[4][6]

-

System b(0,+): This system, a heterodimer of SLC7A9 and SLC3A1, mediates the transport of neutral and cationic amino acids and is involved in renal L-citrulline transport.[3][7][8]

-

System y+L: This system, which can be formed by transporters like y+LAT1 (SLC7A7), facilitates the transport of cationic and large neutral amino acids.

Quantitative Data on L-Citrulline Transport

The kinetic parameters of L-citrulline transport, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide quantitative insights into the affinity and capacity of the transporters.

| Cell Type | Transporter System(s) | Km | Vmax | Reference(s) |

| Rat Aortic Smooth Muscle Cells | System L and System N | 1.6 ± 0.2 mM | 5.9 ± 0.6 pmol/µg protein/min | [4] |

| Human Kidney Proximal Tubular Cells (HK-2) | Two Na+-dependent systems, one Na+-independent system (B(0)AT1, b(0,+)AT) | Not explicitly determined for individual transporters | Not explicitly determined for individual transporters | [3] |

| Rat Brain Capillary Endothelial Cells (TR-BBB) | LAT1 (high affinity) | 30.9 ± 1.0 µM | 185 nmol/mg protein/min | [1][9] |

| LAT1 (low affinity) | 1.69 ± 0.43 mM | 3.19 µmol/mg protein/min | [1][9] | |

| Rat Small Intestine (everted sacs) | Na+-dependent carrier-mediated | 4.10 ± 0.86 mM | 18.7 ± 1.66 µmol/g wet weight tissue/30 min | [10] |

| Amyotrophic Lateral Sclerosis (ALS) model motor neuron cells (NSC-34/hSOD1G93A) | LAT1 | 0.67 ± 0.05 mM | 10.9 ± 0.8 nmol/mg protein/min | [6] |

| Control motor neuron cells (NSC-34/hSOD1wt) | LAT1 | 1.48 ± 0.21 mM | 18.3 ± 2.9 nmol/mg protein/min | [6] |

Inhibitor Constants (Ki and IC50)

| Cell Type | Inhibitor | Transporter Target | Ki / IC50 | Reference(s) |

| Rat Aortic Smooth Muscle Cells | L-Citrulline | System L/N | Ki = 0.4 mM | [4] |

| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | System L | Ki = 0.2 mM | [4] | |

| 6-diazo-5-oxo-L-norleucine (DON) | System N | Ki = 0.8 mM | [4] | |

| Rat Brain Capillary Endothelial Cells (TR-BBB) | L-dopa | LAT1 | IC50 = 501 µM, Ki = 486 µM | [1][9] |

| Gabapentin | LAT1 | IC50 = 223 µM, Ki = 679 µM | [1][9] | |

| L-phenylalanine | LAT1 | IC50 = 68.9 µM | [9] | |

| L-arginine | - | IC50 = 33.4 mM | [9] |

Experimental Protocols

Radiolabeled L-Citrulline Uptake Assay

This is the foundational method for studying L-citrulline transport kinetics and inhibition.

a. Cell Culture:

-

Culture the cells of interest (e.g., Caco-2, HUVEC, HK-2) to confluence in appropriate multi-well plates (e.g., 24- or 96-well) using standard cell culture techniques.[4][11]

b. Uptake Experiment:

-

Wash the cell monolayers twice with a pre-warmed physiological buffer (e.g., Krebs-Henseleit buffer or Hank's Balanced Salt Solution) at 37°C. For Na+-dependence studies, a Na+-free buffer (e.g., substituting NaCl with choline (B1196258) chloride) is used.[4]

-

Initiate the uptake by adding the incubation buffer containing a known concentration of radiolabeled L-citrulline (e.g., [14C]L-citrulline) and, for kinetic studies, varying concentrations of unlabeled L-citrulline.[4][9] For inhibition studies, include the inhibitor of interest at various concentrations.[4][9]

-

Incubate for a predetermined time (typically 5-10 minutes, within the linear range of uptake) at 37°C.[1][4]

-

Terminate the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold buffer to remove extracellular radioactivity.[4]

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or formic acid).[4]

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.[4]

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

Calculate the rate of L-citrulline uptake and express it as pmol or nmol per mg of protein per minute.[4]

c. Data Analysis:

-

For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, calculate the IC50 value from the dose-response curve and, if competitive inhibition is suspected, determine the Ki value using the Cheng-Prusoff equation.

siRNA-Mediated Transporter Knockdown

This technique is used to confirm the involvement of a specific SLC transporter in L-citrulline uptake.

a. siRNA Transfection:

-

Seed the cells in a multi-well plate to achieve 60-80% confluency on the day of transfection.[12][13]

-

Prepare the siRNA-lipid complex by diluting the specific siRNA targeting the transporter of interest (and a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's protocol.[12][14]

-

Incubate the mixture at room temperature to allow complex formation.

b. Validation of Knockdown:

-

After the incubation period, assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and/or at the protein level using Western blotting.

c. L-Citrulline Uptake Assay:

-

Perform the radiolabeled L-citrulline uptake assay as described above on the transfected cells. A significant reduction in L-citrulline uptake in cells treated with the specific siRNA compared to the control siRNA confirms the role of that transporter.[9]

Signaling Pathways and Logical Relationships

L-Citrulline Transport and Nitric Oxide Synthesis

A primary physiological role of L-citrulline transport is to provide substrate for the intracellular synthesis of L-arginine, which is then utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). This "arginine-citrulline cycle" is crucial for sustained NO production, particularly in endothelial cells.

Experimental Workflow for Characterizing L-Citrulline Transport

The following diagram outlines the logical flow of experiments to identify and characterize the transporters responsible for L-citrulline uptake in a specific cell type.

Conclusion

The cellular transport of L-citrulline is a multifaceted process involving a diverse array of Na+-dependent and -independent amino acid transporters. The specific transporters utilized vary significantly across different cell and tissue types, reflecting the diverse physiological roles of L-citrulline. A thorough understanding of these transport mechanisms, underpinned by robust experimental characterization, is essential for advancing our knowledge of L-citrulline metabolism and for the rational design of therapeutic strategies that leverage this important amino acid. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of L-citrulline cellular transport.

References

- 1. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transport characteristics of L-citrulline in renal apical membrane of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-Citrulline Level and Transporter Activity Are Altered in Experimental Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SLC7A9 solute carrier family 7 member 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Reactome | SLC7A9:SLC3A1 exchanges L-Arg, CySS-, L-Lys for L-Leu [reactome.org]

- 9. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characteristics of L-citrulline transport across rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]

- 12. scbt.com [scbt.com]

- 13. youtube.com [youtube.com]

- 14. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]

The Dawn of a Metabolic Modulator: A Technical Guide to the Discovery and Initial Therapeutic Applications of Citrulline Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of L-citrulline and the subsequent development and initial therapeutic applications of citrulline malate (B86768). It focuses on the foundational research that established its use as an anti-asthenic agent, detailing the experimental protocols and quantitative outcomes of these early studies. The guide elucidates the biochemical pathways central to the action of citrulline malate, namely the urea (B33335) cycle and nitric oxide synthesis, and presents this information through structured data tables and detailed signaling pathway diagrams. This document serves as a resource for researchers and professionals in drug development, offering a thorough understanding of the scientific underpinnings of this compound's initial therapeutic journey.

Discovery and Early Characterization

L-citrulline, a non-proteinogenic α-amino acid, was first isolated from watermelon (Citrullus vulgaris) in 1914 by Japanese researchers Koga and Odake.[1][2] Its name is derived from Citrullus, the Latin word for watermelon.[3] The precise chemical structure and properties of L-citrulline were further elucidated in the 1930s.[1]

Early investigations into its physiological role identified L-citrulline as a key intermediate in the urea cycle, the metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver.[4][5] This discovery laid the groundwork for understanding its potential therapeutic applications, particularly in conditions associated with metabolic stress and fatigue.

The combination of L-citrulline with malate, an intermediate of the tricarboxylic acid (TCA) cycle, to form this compound was a strategic development aimed at leveraging the synergistic effects of both molecules on energy metabolism.[4][6]

Initial Therapeutic Use: Combating Asthenia

The primary initial therapeutic application of this compound was in the treatment of asthenia, a condition characterized by debilitating fatigue.[4] The rationale for its use was based on the hypothesis that by supporting key metabolic pathways, this compound could enhance energy production and facilitate the removal of metabolic waste products, thereby alleviating fatigue.

One of the most pivotal early studies that provided a mechanistic basis for the anti-asthenic effects of this compound was conducted by Bendahan and colleagues in 2002.[6][7] This study investigated the effects of this compound supplementation on muscle energetics in individuals complaining of fatigue.

Key Early Clinical Study: Bendahan et al. (2002)

This seminal study provided the first direct evidence of this compound's positive impact on muscle energy metabolism in humans.

-

Study Design: A pre-post intervention study without a placebo control group.

-

Participants: Eighteen adult males (mean age 37.4 ± 11.2 years) reporting significant fatigue but with no diagnosed underlying medical conditions.

-

Supplementation: Oral administration of 6 grams of this compound per day, divided into three doses of 2 grams each, for a total of 15 days.

-

Exercise Protocol: A standardized, dynamic finger flexion exercise performed within a 4.7 Tesla magnetic resonance spectrometer. The protocol consisted of a rest period, an exercise period, and a recovery period.

-

Primary Measurement Technique: In vivo ³¹P Magnetic Resonance Spectroscopy (MRS) of the flexor digitorum superficialis muscle. This non-invasive technique allows for the real-time measurement of key phosphorus-containing metabolites involved in energy metabolism, including phosphocreatine (B42189) (PCr), inorganic phosphate (B84403) (Pi), and adenosine (B11128) triphosphate (ATP), as well as intracellular pH.

-

Data Collection Timepoints: Measurements were taken at baseline (Day -7 and Day 0), during the supplementation period (Day 3, Day 8, and Day 15), and after the supplementation period (Day 22).

References

- 1. researchgate.net [researchgate.net]

- 2. 31P-Magnetization Transfer Magnetic Resonance Spectroscopy Measurements of In Vivo Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjsm.bmj.com [bjsm.bmj.com]

- 4. A critical review of this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of this compound Supplement Applied in Addition to Fitness Trainings on Hormone Metabolism of Athletes | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 7. tandfonline.com [tandfonline.com]

The Superior Precursor: A Technical Guide to Citrulline's Role as an L-Arginine Progenitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a conditionally essential amino acid, is the primary substrate for the synthesis of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[1][2][3] However, direct oral supplementation with L-arginine is hampered by extensive first-pass metabolism in the gut and liver, significantly limiting its systemic bioavailability.[4][5] This technical guide provides an in-depth exploration of L-citrulline as a more efficient and bioavailable precursor for L-arginine synthesis. We delve into the metabolic pathways, comparative pharmacokinetics, and the physiological implications of leveraging the citrulline-arginine pathway for therapeutic and research applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental frameworks.

Introduction: The Arginine Paradox

While the physiological importance of L-arginine is undisputed, its oral administration presents a significant challenge. The enzyme arginase, highly expressed in the enterocytes and liver, rapidly degrades L-arginine, with studies indicating that up to 70% of supplemental arginine is cleared before reaching systemic circulation.[4] This "arginine paradox" necessitates the exploration of alternative strategies to effectively elevate systemic L-arginine levels. L-citrulline, a non-proteinogenic amino acid, emerges as a superior solution. It bypasses first-pass metabolism and is efficiently converted to L-arginine in the kidneys and other tissues, leading to a more substantial and sustained increase in plasma L-arginine concentrations.[4][5][6]

The Citrulline-Arginine Metabolic Pathway

The conversion of L-citrulline to L-arginine is a two-step enzymatic process central to both the urea (B33335) cycle and the nitric oxide pathway.

-

Synthesis of Argininosuccinate (B1211890): Argininosuccinate synthase (ASS), a rate-limiting enzyme, catalyzes the condensation of citrulline and aspartate to form argininosuccinate.[1][3][7]

-

Formation of Arginine: Argininosuccinate lyase (ASL) then cleaves argininosuccinate to yield L-arginine and fumarate.[7][8]

This pathway is not confined to the liver for ureagenesis but is also active in various other tissues, including the kidneys and endothelial cells, where it plays a crucial role in maintaining local arginine pools for nitric oxide synthesis.[7][9]

Signaling Pathway Diagram

Caption: Intestinal synthesis of citrulline and its conversion to arginine in target tissues.

Quantitative Data: Citrulline vs. Arginine Supplementation

Numerous studies have demonstrated the superior efficacy of L-citrulline supplementation in increasing plasma L-arginine levels compared to direct L-arginine supplementation. The following tables summarize key quantitative findings from comparative studies.

| Table 1: Comparative Bioavailability of L-Citrulline and L-Arginine | |

| Parameter | Finding |

| First-Pass Metabolism of Supplemental Arginine | ~70%[4] |

| Bioavailability of Supplemental Citrulline | ~100% (escapes first-pass metabolism)[4] |

| Increase in Plasma Arginine Levels (Citrulline vs. Arginine) | Citrulline supplementation leads to a greater increase in plasma arginine concentration.[4][10] |

| Table 2: Effects of Supplementation on Plasma Amino Acid Concentrations (Human Studies) | ||

| Supplement | Dosage | Effect on Plasma Arginine |

| L-Citrulline | 2-15 g/day | Significant and sustained increase in plasma arginine levels.[11] |

| L-Arginine | 2-15 g/day | Modest and transient increase in plasma arginine levels.[6] |

| L-Citrulline (in pediatric MELAS patients) | Not specified | 4-fold increase from baseline (64±5.7 to 257±21 μmol/L).[6] |

| L-Arginine (in pediatric MELAS patients) | Not specified | Modest increase from baseline (59±5 to 184±14 μmol/L).[6] |

| Table 3: Pharmacokinetic Parameters of Oral L-Citrulline Administration | |

| Parameter | Value |

| Time to Maximum Plasma Citrulline Concentration (tmax) | ~1.5 hours[12] |

| Time to Maximum Plasma Arginine Concentration (tmax) | ~2 hours[12] |

| Duration of Elevated Plasma Arginine | Sustained for several hours.[12] |

| Half-life of Citrulline | ~60 minutes[6] |

Experimental Protocols

Measurement of Nitric Oxide Synthase (NOS) Activity

A common method to assess the functional consequence of increased L-arginine availability is to measure the activity of nitric oxide synthase (NOS). This is often achieved by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[13][14]

Principle: NOS enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline. By using radiolabeled L-arginine (e.g., [14C] or [3H]-L-arginine) as a substrate, the production of radiolabeled L-citrulline can be measured as a direct indicator of NOS activity.

Methodology:

-

Tissue/Cell Preparation: Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors.

-

Incubation: Incubate the homogenate or lysate with a reaction mixture containing:

-

Radiolabeled L-arginine

-

NADPH (a necessary cofactor for NOS)

-

Calcium and calmodulin (for constitutive NOS isoforms)

-

Other necessary cofactors (e.g., tetrahydrobiopterin)

-

-

Separation: Stop the reaction and separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine. This is typically achieved using cation-exchange chromatography (e.g., Dowex 50W resin), as L-arginine is cationic and binds to the resin, while L-citrulline is neutral and passes through.[13][15]

-

Quantification: Measure the radioactivity in the eluate (containing L-citrulline) using liquid scintillation counting.

-

Data Analysis: Calculate the rate of L-citrulline production, which is proportional to NOS activity.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. essentialsportsnutrition.com [essentialsportsnutrition.com]

- 6. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]

- 10. supplementplace.co.uk [supplementplace.co.uk]

- 11. Dose-ranging effects of citrulline administration on plasma amino acids and hormonal patterns in healthy subjects: the Citrudose pharmacokinetic study | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 14. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Citrulline Malate's Impact on Endothelial Function and Vasodilation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction is a seminal event in the pathogenesis of cardiovascular disease, characterized by impaired vasodilation, a pro-inflammatory state, and a prothrombotic surface. A primary contributor to this dysfunction is the reduced bioavailability of nitric oxide (NO), a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS). L-citrulline, an amino acid, has emerged as a promising therapeutic agent to augment NO production and enhance endothelial function. Unlike its metabolic product, L-arginine, L-citrulline bypasses hepatic first-pass metabolism, leading to a more efficient increase in systemic L-arginine levels. This technical guide provides an in-depth analysis of the mechanisms by which citrulline malate (B86768) influences endothelial function and vasodilation, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism: The L-Citrulline to L-Arginine-NO Pathway

The principal mechanism by which L-citrulline exerts its vasodilatory effects is through its role as an endogenous precursor to L-arginine, the sole substrate for nitric oxide synthases (NOS).[1][2] Oral L-citrulline supplementation is more effective at increasing plasma L-arginine concentrations than supplementing with L-arginine itself.[3][4][5] This is because L-citrulline is not subject to extensive catabolism by the enzyme arginase in the gut and liver, a fate that significantly reduces the systemic availability of orally administered L-arginine.[3][4][6]

Once absorbed, L-citrulline is transported to the kidneys and other tissues where it is converted back into L-arginine, thus completing the L-citrulline/L-arginine cycle.[7] This newly synthesized L-arginine becomes available to the vascular endothelium. Within endothelial cells, eNOS catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline.[1][7] The generated NO, a lipophilic gas, rapidly diffuses to adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the smooth muscle, resulting in vasodilation.[8]

Signaling Pathway Visualization

The following diagram illustrates the conversion of L-citrulline to L-arginine and the subsequent nitric oxide signaling cascade leading to vasodilation.

Quantitative Data from Clinical Intervention Studies

Numerous studies have quantified the effects of L-citrulline and citrulline malate supplementation on markers of endothelial function. The primary endpoint in many of these trials is Flow-Mediated Dilation (FMD) of the brachial artery, a non-invasive measure of endothelium-dependent vasodilation.

Table 1: Effects of L-Citrulline Supplementation on Flow-Mediated Dilation (FMD)

| Study Population | N | Dosage | Duration | Baseline FMD (%) | Post-Intervention FMD (%) | Change in FMD (%) | p-value | Citation(s) |

| Hypertensive Postmenopausal Women | 25 | 10 g/day L-Citrulline | 4 weeks | Data not specified | Data not specified | Δ1.4 ± 2.0 | p = 0.03 | [6][9] |

| Patients with Heart Failure (HFpEF) | 14 | 6 g/day L-Citrulline | 7 days | 2.5 ± 1.6 | 4.5 ± 2.9 | +2.0 | p = 0.003 | [10] |

| Patients with Type 2 Diabetes | 16 | 6 g/day L-Citrulline | 4 weeks | Data not specified | Data not specified | Δ1.3 ± 0.2 | p < 0.01 | [3] |

| Patients with Coronary Artery Disease | 30 | Dosage not specified | 15 days | 4.04 ± 0.51 mm (diameter) | 4.96 ± 0.72 mm (diameter) | +0.92 mm | p < 0.001 | [11] |

Table 2: Effects of L-Citrulline Supplementation on Hemodynamics and Biomarkers

| Study Population | Dosage | Duration | Outcome Measure | Change from Baseline | p-value | Citation(s) |

| Hypertensive Postmenopausal Women | 10 g/day L-Citrulline | 4 weeks | Aortic Diastolic BP | Δ-2 ± 4 mmHg | p = 0.01 | [9] |

| Hypertensive Postmenopausal Women | 10 g/day L-Citrulline | 4 weeks | Aortic Mean Arterial Pressure | Δ-2 ± 4 mmHg | p = 0.04 | [9] |

| Hypertensive Postmenopausal Women | 10 g/day L-Citrulline | 4 weeks | Serum L-Arginine | Δ+13 ± 2 µmol/L | p < 0.01 | [9] |

| Patients with Heart Failure (HFpEF) | 6 g/day L-Citrulline | 7 days | Plasma L-Arginine | 65 ± 8 to 257 ± 25 µM/L | p < 0.05 | [10] |

| Patients with Heart Failure (HFpEF) | 6 g/day L-Citrulline | 7 days | Plasma L-Citrulline | 42 ± 11 to 369 ± 201 µM/L | p < 0.05 | [10] |

| Patients with Vasospastic Angina | 800 mg/day L-Citrulline | 8 weeks | Plasma NOx Levels | Significantly Increased | p-value not specified | [5] |

Key Experimental Protocols

Assessment of Flow-Mediated Dilation (FMD)

FMD is the gold-standard non-invasive technique for assessing endothelium-dependent vasodilation.[6] It measures the change in arterial diameter in response to an increase in shear stress induced by reactive hyperemia.

Methodology:

-

Subject Preparation: Subjects are required to fast for at least 8-12 hours and abstain from exercise, caffeine, alcohol, and supplements for at least 24 hours prior to the measurement.[12] The assessment is performed in a quiet, temperature-controlled room with the subject in a supine position for at least 20 minutes.[12]

-

Baseline Imaging: A high-resolution ultrasound transducer (≥7.5 MHz) is positioned longitudinally over the brachial artery, 2-10 cm above the antecubital fossa. A clear image of the anterior and posterior walls of the artery is obtained.

-

Baseline Diameter and Flow: After a stable image is acquired, baseline brachial artery diameter and blood flow velocity (using pulsed-wave Doppler) are recorded for at least one minute.

-

Ischemia Induction: A pneumatic cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[13]

-

Reactive Hyperemia and Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) through the brachial artery. The artery diameter is continuously recorded for 3-5 minutes post-deflation.

-

Data Analysis: FMD is calculated as the maximum percentage increase in artery diameter from the baseline measurement.

-

FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Quantification of Nitric Oxide Metabolites (NOx)

Due to the extremely short half-life of NO, its direct measurement in biological fluids is challenging.[14] Therefore, NO production is typically assessed by measuring its stable downstream metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), collectively referred to as NOx.[14][15][16] The Griess assay is a common colorimetric method for this purpose.[14][17]

Methodology (Griess Assay):

-

Sample Collection and Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. To prevent interference, plasma samples may undergo deproteinization using methods such as zinc sulfate (B86663) precipitation or ultrafiltration.

-

Nitrate Reduction: The Griess reagent only reacts with nitrite. Therefore, to measure total NOx, nitrate in the sample must first be enzymatically converted to nitrite. This is commonly achieved using the enzyme nitrate reductase.

-

Griess Reaction: The Griess reagent, a two-component solution (sulfanilamide and N-(1-naphthyl)ethylenediamine), is added to the samples.[17] In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound with a vibrant magenta color.[17]

-

Quantification: The absorbance of the resulting colored product is measured using a spectrophotometer at a wavelength of approximately 540 nm.[17][18]

-

Concentration Determination: The NOx concentration in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of sodium nitrite.

Advanced Signaling: Regulation of eNOS Activation

The activity of eNOS is not solely dependent on substrate availability. It is tightly regulated by a complex network of post-translational modifications, primarily phosphorylation, and protein-protein interactions.

Several signaling pathways converge on eNOS to modulate its activity.[19] Shear stress from blood flow and various agonists (e.g., vascular endothelial growth factor (VEGF), bradykinin) can activate pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[19][20] Akt phosphorylates eNOS at its serine 1177 residue (Ser1177), a key activating site that enhances electron flux and NO production.[19]

Furthermore, agonist-induced increases in intracellular calcium (Ca²⁺) lead to the binding of the Ca²⁺/calmodulin (CaM) complex to eNOS.[21] This binding displaces the inhibitory protein caveolin-1 (B1176169) from eNOS and facilitates enzyme activation.[21] Other kinases, such as protein kinase C (PKC) delta, have also been shown to phosphorylate and activate eNOS in response to specific stimuli like thrombin.[22][23]

eNOS Activation Pathway Diagram

Conclusion and Future Directions for Drug Development